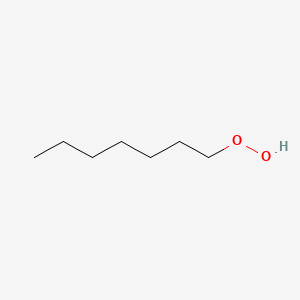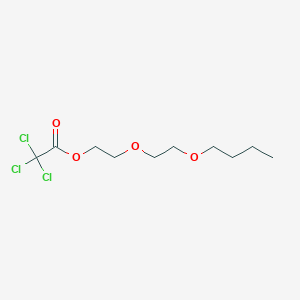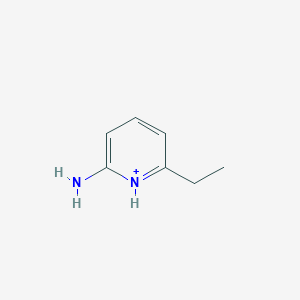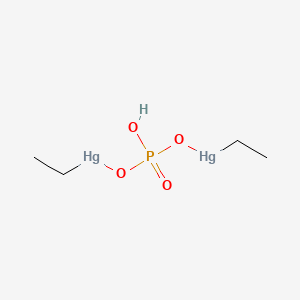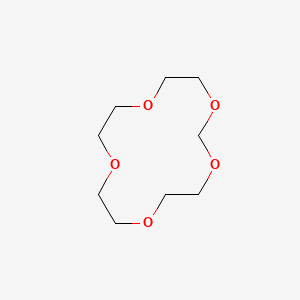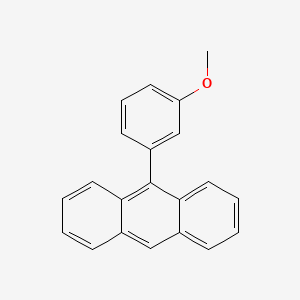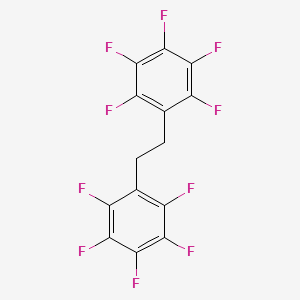
Benzene, 1,1'-(1,2-ethanediyl)bis[2,3,4,5,6-pentafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-(1,2-ethanediyl)bis[2,3,4,5,6-pentafluoro-] is a complex organic compound characterized by the presence of multiple fluorine atoms attached to a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of Benzene, 1,1’-(1,2-ethanediyl)bis[2,3,4,5,6-pentafluoro-] typically involves the reaction of pentafluorobenzene with ethylene dibromide under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Benzene, 1,1’-(1,2-ethanediyl)bis[2,3,4,5,6-pentafluoro-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to produce corresponding alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where fluorine atoms are replaced by other substituents such as chlorine or bromine under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzene, 1,1’-(1,2-ethanediyl)bis[2,3,4,5,6-pentafluoro-] has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other fluorinated organic compounds, which are valuable in various chemical reactions and processes.
Biology: The compound’s unique properties make it useful in studying the effects of fluorinated compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs with enhanced stability and bioavailability.
Industry: The compound is used in the production of specialty materials, including high-performance polymers and coatings that require chemical resistance and durability.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(1,2-ethanediyl)bis[2,3,4,5,6-pentafluoro-] involves its interaction with molecular targets through various pathways. The presence of multiple fluorine atoms enhances its reactivity and ability to form strong bonds with other molecules. This compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its application, whether in chemical reactions, biological studies, or industrial processes.
Comparison with Similar Compounds
Benzene, 1,1’-(1,2-ethanediyl)bis[2,3,4,5,6-pentafluoro-] can be compared with other similar compounds such as:
Benzene, 1,1’-(1,2-ethanediyl)bis[2,3,4,5,6-pentabromo-]:
Benzene, 1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis-:
Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-:
The uniqueness of Benzene, 1,1’-(1,2-ethanediyl)bis[2,3,4,5,6-pentafluoro-] lies in its high fluorine content, which imparts distinct chemical properties such as increased stability, reactivity, and resistance to degradation.
Properties
CAS No. |
853-74-7 |
|---|---|
Molecular Formula |
C14H4F10 |
Molecular Weight |
362.16 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoro-6-[2-(2,3,4,5,6-pentafluorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H4F10/c15-5-3(6(16)10(20)13(23)9(5)19)1-2-4-7(17)11(21)14(24)12(22)8(4)18/h1-2H2 |
InChI Key |
QDEBTPSMADCMKH-UHFFFAOYSA-N |
Canonical SMILES |
C(CC1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


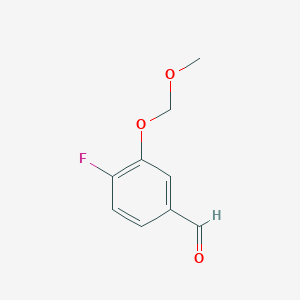

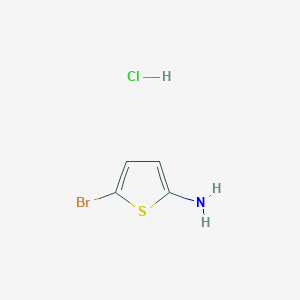
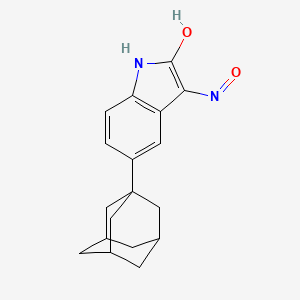
![7,11-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14755724.png)
![L-Glutamic acid,N-[(phenylmethoxy)carbonyl]-,1,5-bis(1,1-dimethylethyl)ester](/img/structure/B14755726.png)
